molecular formula C8H14ClF2NO2 B2909351 Methyl 1-(3-aminopropyl)-2,2-difluorocyclopropane-1-carboxylate;hydrochloride CAS No. 2243515-84-4

Methyl 1-(3-aminopropyl)-2,2-difluorocyclopropane-1-carboxylate;hydrochloride

Cat. No. B2909351
M. Wt: 229.65
InChI Key: IVWWMIMMLUOJDO-UHFFFAOYSA-N
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Description

The compound “1-(3-Aminopropyl)-3-methylimidazolium bromide” is a type of ionic liquid that has been used in various applications due to its unique physicochemical properties . Another related compound, “N,N`-Bis(3-aminopropyl)-1,3-propanediamine”, is also known for its applications in laboratory chemicals .


Synthesis Analysis

A synthesis method for a similar compound, “N-(3-aminopropyl) methacrylamide hydrochloride”, has been reported . The method involves taking propane diamine and methacryloyl chloride as reactants, using ethyl acetate as a reaction medium, and reacting in the presence of Boc amino .


Molecular Structure Analysis

While specific molecular structure analysis for the requested compound was not found, related compounds such as “1-(3-aminopropyl)-3-methylimidazolium bromide” and “N-(3-Aminopropyl)-N’-methyl-1,3-propanediamine” have been studied .

Safety And Hazards

Safety data sheets for related compounds such as “N,N`-Bis(3-aminopropyl)-1,3-propanediamine” provide information on hazards, precautionary statements, and first-aid measures .

Future Directions

While specific future directions for the requested compound were not found, related compounds have been studied for their potential applications in various fields .

properties

IUPAC Name

methyl 1-(3-aminopropyl)-2,2-difluorocyclopropane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c1-13-6(12)7(3-2-4-11)5-8(7,9)10;/h2-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWWMIMMLUOJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1(F)F)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138040794

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